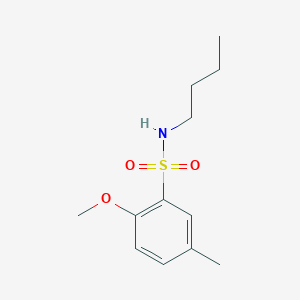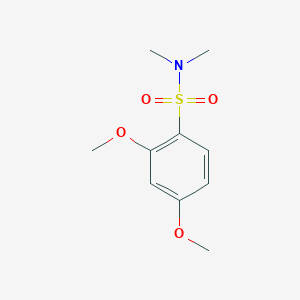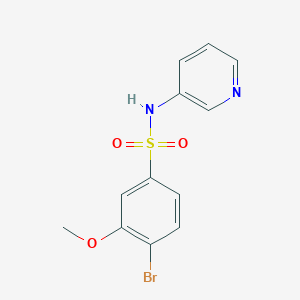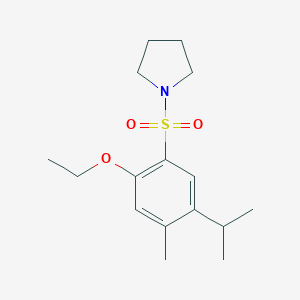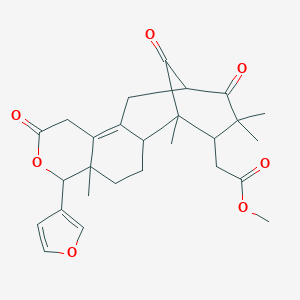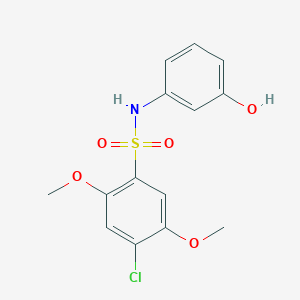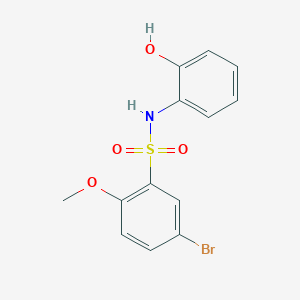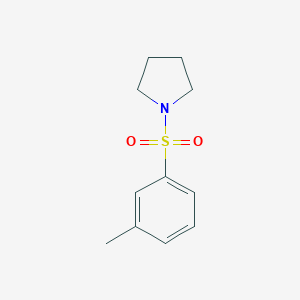
1-(m-Tolylsulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(m-Tolylsulfonyl)pyrrolidine, also known as MTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MTSP has been extensively studied, and it has been found to have numerous biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(m-Tolylsulfonyl)pyrrolidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 1-(m-Tolylsulfonyl)pyrrolidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. 1-(m-Tolylsulfonyl)pyrrolidine has also been found to bind to the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
1-(m-Tolylsulfonyl)pyrrolidine has been found to have numerous biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor activities. 1-(m-Tolylsulfonyl)pyrrolidine has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 1-(m-Tolylsulfonyl)pyrrolidine has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(m-Tolylsulfonyl)pyrrolidine in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 1-(m-Tolylsulfonyl)pyrrolidine include its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for the study of 1-(m-Tolylsulfonyl)pyrrolidine, including the exploration of its potential applications in drug discovery, material science, and biotechnology. In drug discovery, 1-(m-Tolylsulfonyl)pyrrolidine could be further optimized as a drug candidate for the treatment of various diseases. In material science, 1-(m-Tolylsulfonyl)pyrrolidine could be used as a building block for the synthesis of new functional materials. In biotechnology, 1-(m-Tolylsulfonyl)pyrrolidine could be used as a tool for the study of enzyme inhibition and receptor binding.
Synthesemethoden
1-(m-Tolylsulfonyl)pyrrolidine can be synthesized through the reaction between tosyl chloride and pyrrolidine in the presence of a base. The reaction results in the formation of 1-(m-Tolylsulfonyl)pyrrolidine as a white solid with a melting point of around 80-82°C. The yield of the synthesis can be increased through the optimization of reaction conditions such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
1-(m-Tolylsulfonyl)pyrrolidine has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 1-(m-Tolylsulfonyl)pyrrolidine has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In pharmacology, 1-(m-Tolylsulfonyl)pyrrolidine has been found to have analgesic and anti-inflammatory effects. In material science, 1-(m-Tolylsulfonyl)pyrrolidine has been used as a building block for the synthesis of various functional materials.
Eigenschaften
Produktname |
1-(m-Tolylsulfonyl)pyrrolidine |
|---|---|
Molekularformel |
C11H15NO2S |
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
1-(3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-10-5-4-6-11(9-10)15(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
InChI-Schlüssel |
CSASSVXGOLNSJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)
